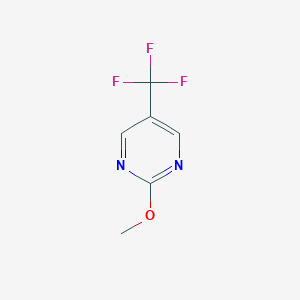

2-Methoxy-5-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUJIMFLPIMCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446370 | |

| Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176214-14-5 | |

| Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Profile of 2 Methoxy 5 Trifluoromethyl Pyrimidine

The precise characterization of a chemical compound is fundamental to its application in research and development. The following data tables summarize the known physicochemical and spectroscopic properties of 2-Methoxy-5-(trifluoromethyl)pyrimidine.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 176214-14-5 | myskinrecipes.com |

| Molecular Formula | C₆H₅F₃N₂O | myskinrecipes.com |

| Molecular Weight | 178.11 g/mol | myskinrecipes.com |

| Boiling Point | 201 °C at 760 mmHg | myskinrecipes.com |

| Spectroscopic Data | Observed Shifts | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (d, J = 4.0 Hz, 1H), δ 6.86 (d, J = 4.0 Hz, 1H), δ 4.04 (s, 3H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.4, 157.5, 156.5 (q, J = 37 Hz), 119.4 (q, J = 274 Hz), 110.7, 54.6 | rsc.org |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -71.09 (s, 3F) | rsc.org |

Note: The referenced spectroscopic data is for a compound identified as 4-methoxy-2-(trifluoromethyl)pyrimidine. Based on pyrimidine (B1678525) nomenclature and typical reactivity, it is highly probable that this is a typographical error in the original source and the data corresponds to this compound. The interpretation of the data aligns with the expected structure.

Synthesis of 2 Methoxy 5 Trifluoromethyl Pyrimidine

The synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine is not widely detailed in the scientific literature as a final product but can be inferred from established synthetic methodologies for related compounds. A plausible and commonly employed route involves a multi-step process starting from the readily available nucleobase, uracil (B121893).

A key transformation is the trifluoromethylation of uracil to produce 5-(trifluoromethyl)uracil (B1200052). This can be achieved using various trifluoromethylating agents. google.com Following the introduction of the trifluoromethyl group, the resulting 5-(trifluoromethyl)uracil can be converted to the more reactive 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This chlorination is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). google.com

The final step in the synthesis is the selective methoxylation of 2,4-dichloro-5-(trifluoromethyl)pyrimidine. The chlorine atoms at the 2- and 4-positions of the pyrimidine (B1678525) ring exhibit different reactivities, allowing for a regioselective substitution. By carefully controlling the reaction conditions, such as temperature and the amount of sodium methoxide, it is possible to selectively replace the chlorine atom at the 2-position with a methoxy (B1213986) group, yielding the desired this compound.

Advanced Derivatization and Chemical Transformations of 2 Methoxy 5 Trifluoromethyl Pyrimidine

Functional Group Interconversions on the Pyrimidine (B1678525) Core

Functional group interconversions are fundamental transformations that enable the conversion of one functional group into another, thereby providing access to a wider range of derivatives. For 2-methoxy-5-(trifluoromethyl)pyrimidine, the methoxy (B1213986) group at the C2-position is a key site for such modifications.

Another potential interconversion is the hydrolysis of the methoxy group to a hydroxyl group, leading to the formation of 5-(trifluoromethyl)pyrimidin-2(1H)-one. This transformation can be effected under acidic or basic conditions. The resulting pyrimidinone exists in tautomeric equilibrium with its 2-hydroxy-pyrimidine form and opens up another avenue for derivatization, such as N-alkylation.

Furthermore, the methoxy group can potentially be converted to a thiomethoxy group. While not explicitly detailed for this specific compound, similar transformations on other pyrimidine systems suggest the possibility of using reagents like Lawesson's reagent for thionation, which would yield 2-(methylthio)-5-(trifluoromethyl)pyrimidine. This thioether could then be oxidized to sulfoxides and sulfones, further expanding the chemical space.

A summary of potential functional group interconversions at the C2-position is presented in the table below.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Methoxy (-OCH₃) | POCl₃ | Chloro (-Cl) |

| Methoxy (-OCH₃) | H₃O⁺ / OH⁻ | Hydroxyl (-OH) / Carbonyl (=O) |

| Methoxy (-OCH₃) | Lawesson's Reagent | Thiomethoxy (-SCH₃) |

These interconversions are crucial first steps in many synthetic routes, as they activate the pyrimidine core for further diversification.

Introduction of Diverse Substituents via Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the derivatization of heterocyclic compounds. For this compound, these reactions are typically performed on its 2-chloro derivative, 2-chloro-5-(trifluoromethyl)pyrimidine (B1367454).

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups. While direct examples with 2-chloro-5-(trifluoromethyl)pyrimidine are not prevalent in the literature, studies on analogous compounds, such as 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine, demonstrate the feasibility of this transformation. mdpi.com The reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) would yield 2-aryl-5-(trifluoromethyl)pyrimidines. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted pyrimidines, which are common motifs in pharmacologically active molecules. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a reliable method for the introduction of alkyne moieties onto the pyrimidine ring, forming a C(sp²)-C(sp) bond. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.org The reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with a terminal alkyne would provide access to 2-alkynyl-5-(trifluoromethyl)pyrimidines. These alkynyl derivatives are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the amination of aryl halides with a wide variety of primary and secondary amines. libretexts.org The reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand (e.g., a biarylphosphine) and a base would yield 2-amino-5-(trifluoromethyl)pyrimidine derivatives. organic-chemistry.org This reaction is of significant importance in the synthesis of pharmaceutical compounds, as the amino-pyrimidine scaffold is a common feature in many drugs. wikipedia.orglibretexts.org

The following table summarizes these key cross-coupling reactions for the derivatization of the 2-chloro-5-(trifluoromethyl)pyrimidine intermediate.

| Reaction Name | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst, Base | 2-Aryl/Heteroaryl-5-(trifluoromethyl)pyrimidine |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-5-(trifluoromethyl)pyrimidine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) catalyst, Ligand, Base | 2-Amino-5-(trifluoromethyl)pyrimidine |

These cross-coupling reactions provide a robust platform for the synthesis of a diverse library of 2-substituted-5-(trifluoromethyl)pyrimidine derivatives.

Regioselective Modifications and Chemoselective Transformations

The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethyl) on the pyrimidine ring governs the regioselectivity of further chemical modifications. The C4 and C6 positions of the pyrimidine ring are generally electron-deficient and thus susceptible to nucleophilic attack, while the C5 position is more electron-rich. However, the strong electron-withdrawing nature of the trifluoromethyl group at C5 significantly influences the reactivity of the entire ring, making all ring carbons more electrophilic.

Regioselectivity in Nucleophilic Aromatic Substitution: In reactions involving nucleophilic attack on the pyrimidine ring, the positions ortho and para to the activating methoxy group (C4 and C6) are the most likely sites of substitution. However, the trifluoromethyl group at C5 will also influence the electron distribution. In the case of this compound, the C4 and C6 positions are electronically distinct. The regioselectivity of nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions. For instance, in related pyrimidine systems, selective functionalization at either the C4 or C6 position has been achieved by careful choice of reagents and reaction conditions. nih.gov

Chemoselectivity: Chemoselectivity becomes important when multiple reactive sites are present in the molecule. For example, in a molecule containing both a chloro group at the C2 position and other potentially reactive functional groups on a substituent, it is often possible to selectively react at the C2-chloro position due to its high reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The palladium-catalyzed cross-coupling reactions discussed in the previous section are generally highly chemoselective for the C-Cl bond over many other functional groups.

The directing effects of the substituents on this compound are summarized below:

| Position | Electronic Nature | Predicted Reactivity |

| C2 | Electron-deficient (due to adjacent N atoms) | Susceptible to nucleophilic attack (after conversion to a good leaving group) |

| C4/C6 | Electron-deficient | Susceptible to nucleophilic attack |

| C5 | Electron-rich (relative to C4/C6), but influenced by CF₃ | Less susceptible to nucleophilic attack, potential for electrophilic attack |

Careful consideration of these electronic effects is crucial for achieving the desired regioselectivity in the synthesis of complex derivatives.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound core can serve as a precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and diverse biological activities. These fused systems are often constructed by building a new ring onto the pyrimidine core.

Thiazolo[4,5-d]pyrimidines: Thiazolo[4,5-d]pyrimidines are purine (B94841) analogs that have shown a range of biological activities, including anticancer properties. mdpi.com The synthesis of such fused systems often starts from a 4-amino-5-substituted pyrimidine. Starting from this compound, a synthetic route could involve nitration at the C5-position (if possible, though the trifluoromethyl group is deactivating), followed by reduction to the amine, and then subsequent reaction with a thiocarbonyl source to form the fused thiazole (B1198619) ring. A more direct approach might involve the use of trifluoroacetic anhydride (B1165640) with a suitable 4-amino-2-thioxo-thiazole-5-carboxamide to construct the 5-(trifluoromethyl)pyrimidine (B70122) ring, which then forms the thiazolo[4,5-d]pyrimidine (B1250722) core. mdpi.com

Pyrimido[4,5-d]pyrimidines: These fused heterocyclic systems also exhibit a broad spectrum of biological activities. researchgate.net Their synthesis can be achieved through various strategies, often involving the cyclization of a 4-amino-5-carbonylpyrimidine derivative. For instance, a 4-amino-5-cyanopyrimidine can be a key intermediate. Starting from this compound, one could envision a synthetic pathway that introduces an amino group at the C4 position and a cyano group at the C5 position, followed by cyclization with a suitable reagent like formamide (B127407) or urea (B33335) to construct the second pyrimidine ring. nih.gov

The following table provides examples of fused heterocyclic systems that could potentially be synthesized from this compound derivatives.

| Fused Heterocycle | Potential Synthetic Precursor | Key Reaction Type |

| Thiazolo[4,5-d]pyrimidine | 4-Amino-5-thiocyanato-2-methoxy-pyrimidine | Intramolecular cyclization |

| Pyrimido[4,5-d]pyrimidine | 4-Amino-5-cyano-2-methoxy-pyrimidine | Condensation/Cyclization |

The synthesis of these fused systems highlights the utility of this compound as a versatile platform for the construction of complex, biologically relevant molecules.

Applications in Specialized Chemical Research Fields

Research in Medicinal Chemistry and Pharmaceutical Development

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 2-Methoxy-5-(trifluoromethyl)pyrimidine is a valuable starting material for synthesizing a diverse range of potential therapeutic agents.

Research in Agrochemical Science and Crop Protection

The pyrimidine ring system is a well-established and highly successful scaffold in the agrochemical industry. The introduction of a trifluoromethyl group, in particular, has led to the development of numerous commercial pesticides with enhanced performance.

| Compound Class | Target Weed | Mechanism of Action (Hypothesized) | Key Structural Feature |

|---|---|---|---|

| Trifluoromethyl-pyrimidine derivatives | Broadleaf and grass weeds | Inhibition of essential plant enzymes | 5-(trifluoromethyl)pyrimidine (B70122) core |

The trifluoromethyl-pyrimidine scaffold is a cornerstone in the development of modern fungicides. Several commercial fungicides are based on this chemical motif. Research has shown that pyrimidine derivatives can exhibit excellent fungicidal activity against a broad spectrum of plant pathogens. The presence of the trifluoromethyl group often leads to increased efficacy and a broader spectrum of activity.

In the realm of insecticides, the this compound structure is a valuable building block for the synthesis of new insecticidal compounds. The trifluoromethyl group can enhance the binding of these molecules to insect-specific targets, leading to improved insecticidal potency.

| Application | Target Pest/Pathogen | Observed Effect | Relevant Structural Moiety |

|---|---|---|---|

| Fungicide | Various plant pathogenic fungi | Inhibition of fungal growth | Trifluoromethyl-pyrimidine |

| Insecticide | Various insect pests | Neurotoxic or growth-regulating effects | Substituted pyrimidine |

There is growing interest in the use of chemical compounds to improve the efficiency of nitrogen fertilizers by inhibiting the microbial processes of nitrification and denitrification, which lead to nitrogen loss from the soil. While there is no specific research citing this compound as a nitrogen fertilizer synergist, certain nitrogen-containing heterocyclic compounds have been investigated for their potential as nitrification inhibitors. The electronic properties of the pyrimidine ring in this compound could theoretically influence soil microbial activity, but further research would be required to establish any such effects.

Research in Materials Science for Functional Materials

The unique molecular architecture of this compound, which combines an electron-rich methoxy (B1213986) group and a potent electron-withdrawing trifluoromethyl group on a pyrimidine framework, suggests its potential as a valuable component in the field of materials science, particularly in the creation of functional materials. Research into molecules with similar electronic profiles indicates that the strategic incorporation of such substituted heterocycles can significantly influence the properties of polymers and liquid crystals.

The trifluoromethyl (-CF3) group is well-regarded for its ability to modify the electronic characteristics of organic molecules. Its strong electron-withdrawing nature can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a material. purdue.edu This modulation of electronic energy levels is a critical strategy in the design of n-type conducting polymers and other organic electronic materials. The introduction of electron-withdrawing groups can enhance the electrochemical stability of polymers, a desirable trait for applications in energy storage and electronics. mdpi.com The presence of the -CF3 group in this compound could therefore be leveraged to fine-tune the band gap and charge transport properties of conjugated polymers.

In the realm of liquid crystals, the incorporation of fluorine atoms and trifluoromethyl groups is a common strategy to tailor mesomorphic properties. Fluorinated substituents can significantly alter dielectric anisotropy, optical anisotropy, and viscosity, which are crucial parameters for display technologies. nih.gov The polarity and steric effects introduced by the trifluoromethyl group can influence intermolecular interactions, leading to the formation of specific liquid crystalline phases. nih.govfigshare.com For instance, studies on fluorinated terphenyls and isoxazoles have demonstrated that such substitutions can affect phase transition temperatures and even induce mesophase formation where none existed previously. nih.govresearchgate.net The distinct electronic and steric profile of this compound makes it an interesting candidate for investigation as a core structural element in novel liquid crystal materials.

Below is a table summarizing the general effects of trifluoromethyl groups on the properties of functional materials, which are relevant to the potential applications of this compound.

| Property Affected | Influence of Trifluoromethyl Group | Potential Application |

| Electronic Properties | Lowers LUMO energy levels, can tune the band gap. purdue.edu | Organic electronics, n-type semiconductors. mdpi.com |

| Electrochemical Stability | Can be enhanced by the presence of electron-withdrawing groups. mdpi.com | Energy storage, battery materials. |

| Liquid Crystal Phases | Alters mesophase morphology and transition temperatures. nih.govresearchgate.net | Liquid crystal displays (LCDs). |

| Dielectric Anisotropy | Can be significantly modified by polar fluorine substituents. nih.gov | Advanced display technologies. |

Catalytic Applications in Asymmetric Synthesis

The structure of this compound, featuring a nitrogen-containing heterocyclic ring, positions it as a promising scaffold for the development of chiral ligands for asymmetric catalysis. The nitrogen atoms of the pyrimidine ring can serve as effective coordination sites for a variety of transition metals, which are central to many catalytic processes.

In asymmetric synthesis, the design of chiral ligands is paramount for achieving high enantioselectivity. Pyridine and pyrimidine-based ligands have been successfully employed in a range of asymmetric transformations. researchgate.netacs.orgrsc.org The electronic environment of the metal center, which is coordinated by the ligand, plays a crucial role in the catalytic cycle and the stereochemical outcome of the reaction.

The substituents on the pyrimidine ring of this compound, namely the methoxy and trifluoromethyl groups, would be expected to exert significant electronic influence on a coordinated metal center. The methoxy group is an electron-donating group, while the trifluoromethyl group is strongly electron-withdrawing. This push-pull electronic configuration could modulate the reactivity and selectivity of the catalyst in a nuanced manner. The development of chiral ligands often involves the introduction of a chiral auxiliary to a ligand backbone. nih.gov this compound could serve as a precursor to such chiral ligands through chemical modification.

The field of asymmetric catalysis has seen the successful application of various nitrogen-containing heterocyclic ligands. For example, chiral pyridine-oxazoline ligands have emerged as effective in a variety of asymmetric reactions. rsc.org The synthesis of chiral pyridines and pyrimidines is an active area of research, with applications in medicinal chemistry and materials science. acs.orgrsc.org The development of new chiral ligands based on the this compound core could lead to novel catalysts with unique reactivity and selectivity profiles.

The following table presents examples of pyrimidine and related N-heterocyclic compounds used in asymmetric catalysis, illustrating the potential for this compound as a building block in this field.

| Ligand/Catalyst Type | Reaction | Metal | Enantioselectivity (ee) |

| Chiral Pyridine-Oxazoline Ligands | Various Asymmetric Reactions | Various | High enantioselectivity reported. rsc.org |

| Ir/(Josiphos) Catalyst | Asymmetric Hydrogenation of Pyrimidines | Iridium | Up to 99% ee has been achieved for certain substrates. |

| Pyrimidine Aldehydes in Autocatalysis | Enantioselective Alkylation | Zinc | Can lead to high enantiomeric amplification. researchgate.net |

| Chiral Diphosphine Ligands with Pyridines | Nucleophilic Addition to Alkenyl Pyridines | Copper | High enantioselectivity has been demonstrated. researchgate.net |

Computational and Spectroscopic Characterization Studies

Advanced Spectroscopic Analyses for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Methoxy-5-(trifluoromethyl)pyrimidine. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The pyrimidine (B1678525) ring protons will exhibit chemical shifts in the aromatic region, typically between 8.5 and 9.0 ppm. The trifluoromethyl group, being a strong electron-withdrawing group, will deshield the adjacent protons, shifting their signals downfield. The methoxy group protons will appear as a singlet, typically around 4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the pyrimidine ring will resonate in the range of 150-160 ppm. The carbon of the trifluoromethyl group is expected to show a quartet due to coupling with the three fluorine atoms. The methoxy carbon will have a characteristic chemical shift around 55 ppm.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR would be a highly informative technique. A single resonance is expected, and its chemical shift would be characteristic of the CF₃ group attached to a pyrimidine ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (aromatic) | 8.7 | s |

| ¹H (methoxy) | 4.1 | s |

| ¹³C (C2, C4, C6) | 155-160 | - |

| ¹³C (C5) | ~115 (q) | q |

| ¹³C (CF₃) | ~123 (q) | q |

| ¹³C (OCH₃) | ~55 | - |

| ¹⁹F | ~ -70 | s |

Note: These are predicted values based on analogous structures and may vary from experimental results.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the pyrimidine ring and the methoxy group are anticipated in the 2950-3100 cm⁻¹ region. Strong bands corresponding to the C=N and C=C stretching vibrations of the pyrimidine ring should appear in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group will likely be observed around 1020-1280 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and will appear in the 1100-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The symmetric vibrations of the pyrimidine ring are often more intense in the Raman spectrum. The C-F symmetric stretching vibration should also be a prominent feature.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Methoxy C-H Stretch | 2900 - 3000 |

| C=N/C=C Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1350 |

| C-O Stretch | 1020 - 1280 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic π → π* transitions. For this compound, these transitions are expected to occur in the UV region, likely around 260-280 nm. The substitution pattern with a methoxy (electron-donating) and a trifluoromethyl (electron-withdrawing) group can influence the exact wavelength of maximum absorbance (λmax).

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₅F₃N₂O), the expected exact mass is approximately 178.0354 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for methoxypyrimidines involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of formaldehyde (B43269) (CH₂O). The trifluoromethyl group can also influence fragmentation, potentially leading to the loss of a •CF₃ radical. A study on related 2-methoxypyrimidine (B189612) derivatives identified competitive fragmentation pathways largely influenced by the 2-O-methyl group. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 178 | Molecular Ion |

| [M-CH₃]⁺ | 163 | Loss of a methyl radical |

| [M-CH₂O]⁺ | 148 | Loss of formaldehyde |

| [M-CF₃]⁺ | 109 | Loss of a trifluoromethyl radical |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling provides a deeper understanding of the molecular properties and complements experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry. These calculations would provide bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 2-methoxy-3-(trifluoromethyl)pyridine, have shown good agreement between DFT-calculated and experimentally determined structures. jocpr.com

DFT calculations can also predict the vibrational frequencies (IR and Raman), which can be compared with experimental spectra to aid in the assignment of vibrational modes. Furthermore, DFT can be used to calculate NMR chemical shifts, providing a theoretical basis for the interpretation of experimental NMR data. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined, offering insights into the molecule's reactivity and electronic transitions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.

The pyrimidine ring, being an electron-deficient aromatic system, is expected to have a relatively low-lying LUMO. The presence of a strong electron-withdrawing trifluoromethyl (-CF3) group at the 5-position would further lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrimidine ring. Conversely, the electron-donating methoxy (-OCH3) group at the 2-position would raise the energy of the HOMO, localizing electron density primarily on the oxygen atom and the pyrimidine ring.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. The interplay of the electron-donating and electron-withdrawing groups on the pyrimidine core would dictate the precise energy levels and the resulting reactivity of the molecule.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Relatively high, influenced by the methoxy group |

| LUMO Energy | Relatively low, influenced by the trifluoromethyl group |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity |

| Electron Density in HOMO | Concentrated on the methoxy group and pyrimidine nitrogen atoms |

| Electron Density in LUMO | Concentrated on the pyrimidine ring and trifluoromethyl group |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface is expected to show distinct regions of positive and negative potential. The highly electronegative fluorine atoms of the trifluoromethyl group will create a region of strong positive potential (blue or green) around the CF3 group, making it a likely site for nucleophilic interaction. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, with their lone pairs of electrons, will be regions of negative potential (red or yellow), indicating their susceptibility to electrophilic attack. This charge distribution is critical in understanding how the molecule interacts with other chemical species.

Non-Linear Optical (NLO) Properties and Natural Bond Orbital (NBO) Analysis

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics. The NLO properties of a molecule are related to its polarizability and hyperpolarizability, which are influenced by the intramolecular charge transfer (ICT) characteristics. The push-pull nature of the substituents on the pyrimidine ring (electron-donating -OCH3 and electron-withdrawing -CF3) could potentially lead to significant NLO properties.

Computational Studies on Reaction Mechanisms and Transition States

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, thereby elucidating the reaction pathway and predicting reaction rates. For instance, the nucleophilic aromatic substitution on the pyrimidine ring could be modeled to understand the influence of the methoxy and trifluoromethyl groups on the activation energy and regioselectivity of the reaction.

Molecular Docking and In Silico Bioactivity Predictions

The structural features of this compound, particularly the presence of a pyrimidine core which is a common scaffold in many biologically active compounds, suggest its potential for interacting with biological macromolecules.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. By docking this compound into the active sites of various enzymes or receptors, it is possible to predict its potential biological activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and by modulating the electronic properties of the molecule. The methoxy group can participate in hydrogen bonding.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can further assess the drug-likeness of the compound. These predictions, while theoretical, provide valuable insights for guiding further experimental studies in drug discovery.

Table 2: Predicted Bioactivity Profile of this compound

| Parameter | Prediction |

|---|---|

| Potential Targets | Kinases, Dihydrofolate reductase, other enzymes with pyrimidine-binding sites |

| Binding Affinity | Moderate to high, depending on the target protein |

| Key Interactions | Hydrogen bonding (methoxy group, pyrimidine nitrogens), hydrophobic interactions (trifluoromethyl group) |

| Drug-Likeness | Likely to possess favorable drug-like properties based on Lipinski's rule of five |

Future Research Trajectories and Emerging Applications of 2 Methoxy 5 Trifluoromethyl Pyrimidine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The demand for trifluoromethyl-substituted pyrimidines has spurred research into more efficient and environmentally benign synthetic methods. Traditional routes often face challenges such as harsh reaction conditions, the use of hazardous reagents, and limited accessibility to starting materials. google.com Future research is focused on overcoming these limitations.

One promising avenue is the development of novel multicomponent reactions. For instance, iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols. nih.gov This approach is attractive for its sustainability, as alcohols can be derived from biomass, and the reaction proceeds with high atom economy, liberating only hydrogen and water as byproducts. nih.gov

Another key area is the improvement of trifluoromethylation methods. The use of reagents like gaseous CF3I is often hampered by difficult handling and the need for environmentally inappropriate solvents. google.com Research into alternative trifluoromethylating agents that are safer and more efficient is ongoing. Furthermore, sustainable processes are being developed for key precursors, such as 2,4-dichloro-5-trifluoromethyl-pyrimidine, aiming to replace toxic and corrosive gases like Cl2 and HF with more manageable reagents. google.com The goal is to create processes that are not only environmentally friendly but also scalable for industrial production.

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions | Iridium-catalyzed synthesis from amidines and alcohols. nih.gov | Sustainable (biomass-derived starting materials), high atom economy, regioselective. nih.gov |

| Improved Chlorination/Fluorination | Vapor-phase synthesis of intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). nih.govjst.go.jp | Can provide good yields of key intermediates in a single step. nih.govjst.go.jp |

| Alternative Trifluoromethylation | Moving away from hazardous gaseous reagents like CF3I. google.com | Improved safety, reduced environmental impact, easier handling. google.com |

Diversification of Chemical Space Through Advanced Derivatization

The 2-methoxy-5-(trifluoromethyl)pyrimidine core is a versatile scaffold for creating diverse chemical libraries. Advanced derivatization techniques are being explored to systematically modify the molecule and investigate structure-activity relationships.

A primary strategy involves nucleophilic aromatic substitution, where the methoxy (B1213986) group or other leaving groups on the pyrimidine (B1678525) ring are displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, thiols, and extended aromatic systems. For example, derivatives containing an amide moiety have been synthesized and evaluated for multiple biological activities. nih.gov

Furthermore, derivatization is crucial for enhancing the analytical detection of related compounds. For instance, in the case of 2-methoxyestradiol, derivatization with specific reagents has been shown to significantly improve its detectability in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique vital for clinical and research applications. nih.govnih.gov This highlights the importance of derivatization not only for creating new functionalities but also for developing sensitive analytical methods.

Expansion into New Therapeutic Areas and Disease Models

While pyrimidine derivatives have established roles in various therapies, ongoing research aims to expand their application to new disease models. The trifluoromethylpyrimidine motif is being actively investigated for its potential in oncology, virology, and mycology.

Recent studies have explored novel trifluoromethyl pyrimidine derivatives containing an amide moiety for their anticancer, antifungal, and insecticidal properties. nih.gov Bioassays indicated that some of these compounds exhibited promising in vitro antifungal activities against a range of plant pathogens and also showed certain anticancer activities against cell lines such as PC3, K562, Hela, and A549. nih.gov

In antiviral research, newly synthesized trifluoromethyl pyrimidine derivatives have demonstrated significant activity against the Tobacco Mosaic Virus (TMV). Some compounds showed curative and protective activities superior to the commercial agent ningnanmycin, suggesting a promising future for these derivatives in the development of new antiviral agents for agriculture.

| Therapeutic Area | Research Focus | Key Findings |

| Antifungal | Synthesis of pyrimidine derivatives with amide moieties. nih.gov | Good in vitro activity against various fungal pathogens like Botryosphaeria dothidea and Botrytis cinerea. nih.gov |

| Anticancer | Evaluation of pyrimidine derivatives against human cancer cell lines. nih.gov | Certain compounds showed activity against PC3, K562, Hela, and A549 cell lines. nih.gov |

| Antiviral | Development of derivatives to combat plant viruses. | Compounds demonstrated higher activity against Tobacco Mosaic Virus (TMV) than some commercial agents. |

Development of Next-Generation Agrochemicals with Enhanced Selectivity

The trifluoromethylpyridine and pyrimidine moieties are key structural motifs in a number of successful agrochemicals. nih.govjst.go.jp Future research is directed towards creating next-generation products with enhanced selectivity, which would improve their environmental profile by minimizing effects on non-target organisms.

The introduction of a trifluoromethylpyridine substructure was a critical step in the development of herbicides like Fluazifop-butyl, which demonstrated superior activity compared to its benzene analogue. nih.gov The unique properties of this group contribute to better translocation and efficacy. nih.gov

Current research focuses on designing new derivatives that can overcome growing pesticide resistance. nih.gov By creating novel structures, such as trifluoromethyl pyrimidine derivatives bearing an amide moiety, scientists aim to develop pesticides with new modes of action. nih.gov The goal is to produce highly effective and specific herbicides, fungicides, and insecticides that are compatible with the environment and safe for crops. agropages.com

Integration into Advanced Functional Materials and Nanotechnology

The application of pyrimidine derivatives is expanding beyond the life sciences into the realm of material science and nanotechnology. The distinct electronic and structural characteristics of molecules like this compound make them interesting candidates for the development of advanced functional materials.

While direct applications of this specific compound in materials are still emerging, related N-heterocyclic compounds are being explored for their roles in organic electronics and photocatalysis. The ability of these molecules to participate in electron transfer processes makes them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as components in photocatalytic systems for chemical synthesis. acs.orgacs.org Future research may focus on polymerizing or integrating this compound into larger molecular architectures to create materials with tailored optical, electronic, or thermal properties.

Interdisciplinary Research Combining Synthesis, Biology, and Computational Chemistry

The future of drug discovery and materials science lies in an interdisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling. Computational chemistry provides powerful tools to predict the properties and behavior of molecules before they are synthesized, saving significant time and resources. elixirpublishers.com

Theoretical studies using methods like Density Functional Theory (DFT) can elucidate the molecular structure, vibrational spectra, and electronic properties of pyrimidine derivatives. elixirpublishers.commdpi.com This information offers critical insights into the molecule's reactivity and potential interactions with biological targets. For example, molecular docking studies can predict how a compound might bind to a specific protein, guiding the design of more potent and selective inhibitors.

By integrating computational predictions with experimental synthesis and biological testing, researchers can accelerate the discovery process. This synergistic approach allows for the rational design of novel derivatives of this compound with optimized properties for specific applications, whether in medicine, agriculture, or materials science.

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-5-(trifluoromethyl)pyrimidine, and how can reaction conditions be validated?

The synthesis of trifluoromethyl-substituted pyrimidines often involves halogenation, nucleophilic substitution, or cross-coupling reactions. For example, 4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine (LCMS: m/z 197 [M+H]⁺, HPLC retention time: 0.95 minutes under SMD-TFA05 conditions) is synthesized via stepwise halogenation and functional group interconversion . To validate reaction conditions, use:

- LCMS/HPLC : Monitor reaction progress and purity (e.g., retention time discrepancies indicate byproducts).

- 19F NMR : Confirm trifluoromethyl group integrity.

- Control experiments : Test temperature, solvent polarity, and catalyst loading (e.g., polyphosphoric acid in trifluoromethylacetoacetic ether reactions ).

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Resolve molecular geometry (e.g., bond angles, torsion angles) using SHELX refinement for small-molecule structures .

- DFT calculations : Predict electronic effects of the methoxy and trifluoromethyl groups on aromaticity and reactivity.

- Spectroscopic data : Compare experimental m/z (LCMS) and NMR shifts with computational predictions to validate structural assignments .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., trifluoromethylated byproducts) .

- Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-4/C-6 positions on the pyrimidine ring) .

- Solvent modeling : Simulate solvent effects (e.g., DMF vs. THF) on transition-state energetics using COSMO-RS.

- Contradiction analysis : Resolve discrepancies between predicted reactivity (e.g., meta-directing effects of trifluoromethyl) and experimental yields by adjusting steric/electronic parameters in models .

Q. What strategies resolve contradictions in biological activity data for trifluoromethylpyrimidine derivatives?

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace methoxy with ethoxy) and test against target enzymes (e.g., dihydrophosphohydrolases) .

- Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with bioassays .

- Crystallographic docking : Compare binding poses of active vs. inactive analogs to pinpoint steric clashes or hydrogen-bonding mismatches .

Q. How can researchers optimize crystallization conditions for structural studies?

- Solvent screening : Test mixed solvents (e.g., ethanol/water) to balance solubility and nucleation rates.

- Temperature gradients : Slow cooling from 60°C to 4°C enhances crystal quality .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with overlapping reflections .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

- pH-dependent degradation studies : Use ¹H/¹⁹F NMR to track hydrolysis of methoxy or trifluoromethyl groups.

- Kinetic isotope effects : Compare reaction rates in H₂O vs. D₂O to identify proton-transfer steps in degradation pathways .

- Computational pKa prediction : Estimate acidity of NH protons to assess susceptibility to deprotonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.